molecular formula C13H20O2 B1329325 5-Heptylresorcinol CAS No. 500-67-4

5-Heptylresorcinol

Cat. No.: B1329325
CAS No.: 500-67-4
M. Wt: 208.30 g/mol
InChI Key: QENPJKGENOZEEJ-UHFFFAOYSA-N
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Description

5-Heptylresorcinol, also known as 1,3-benzenediol, 5-heptyl-, is a chemical compound with the molecular formula C13H20O2. It consists of a benzene ring with one hydroxyl group and a heptyl group attached. This compound is known for its antioxidant and antibacterial properties .

Safety and Hazards

5-Heptylresorcinol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid letting the chemical enter drains and pick up mechanically .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylresorcinol typically involves the reaction of 1-heptyl-3,5-dimethoxybenzene with boron tribromide in dry dichloromethane under an argon atmosphere. The reaction is carried out at -78°C and gradually warmed to 0°C over a period of 3 hours. The reaction mixture is then stirred at room temperature for 28 hours. Unreacted boron tribromide is destroyed by adding methanol at -78°C. The resulting mixture is warmed to room temperature, stirred for 40 minutes, and the volatiles are removed in vacuo. The residue is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by flash column chromatography yields this compound as a slightly brown viscous oil .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Heptylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    4-Hexylresorcinol: Similar structure with a hexyl group instead of a heptyl group.

    4-Butylresorcinol: Similar structure with a butyl group instead of a heptyl group.

    4-Ethylresorcinol: Similar structure with an ethyl group instead of a heptyl group.

Uniqueness: 5-Heptylresorcinol is unique due to its longer heptyl chain, which enhances its lipophilicity and potentially its biological activity. This makes it more effective in certain applications, such as skin whitening and antioxidant protection .

Properties

IUPAC Name

5-heptylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-12(14)10-13(15)9-11/h8-10,14-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENPJKGENOZEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198173
Record name 5-Heptylresorcinol
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-67-4
Record name Spherophorol
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Record name Spherophorol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Heptylresorcinol
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Record name 5-heptylresorcinol
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Record name SPHEROPHOROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions that 5-heptylresorcinol was a prominent compound in the stem oil of Farfugium japonicum. What is the potential link between the presence of this compound and the observed antibacterial activity?

A1: The research paper by Wang et al. identified this compound as one of the major constituents in the stem oil of Farfugium japonicum. While the study doesn't directly investigate the mechanism of action of individual compounds, it suggests that the high concentration of this compound, along with other benzenes, terpenoids, and phenolics, could contribute to the strong antibacterial activity observed against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). Further research is needed to elucidate the specific mechanisms by which this compound might exert its antibacterial effects.

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